molecular formula C11H13ClN6O2 B10976319 4-{[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]amino}-1-methyl-1H-pyrazole-3-carboxamide

4-{[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]amino}-1-methyl-1H-pyrazole-3-carboxamide

Cat. No.: B10976319
M. Wt: 296.71 g/mol
InChI Key: KVQCSLYATHOSQM-UHFFFAOYSA-N
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Description

N-[3-(AMINOCARBONYL)-1-METHYL-1H-PYRAZOL-4-YL]-4-CHLORO-1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound with a unique structure that includes both pyrazole and chlorinated pyrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(AMINOCARBONYL)-1-METHYL-1H-PYRAZOL-4-YL]-4-CHLORO-1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring followed by chlorination and subsequent functionalization to introduce the aminocarbonyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and pH. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[3-(AMINOCARBONYL)-1-METHYL-1H-PYRAZOL-4-YL]-4-CHLORO-1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrazole derivatives.

Scientific Research Applications

N-[3-(AMINOCARBONYL)-1-METHYL-1H-PYRAZOL-4-YL]-4-CHLORO-1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can be used to investigate biological pathways and interactions due to its unique structure.

    Medicine: This compound has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: It can be used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[3-(AMINOCARBONYL)-1-METHYL-1H-PYRAZOL-4-YL]-4-CHLORO-1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives with varying functional groups. Examples include:

  • 3-(AMINOCARBONYL)-1-METHYL-1H-PYRAZOL-4-YL derivatives
  • 4-CHLORO-1,3-DIMETHYL-1H-PYRAZOLE derivatives

Uniqueness

What sets N-[3-(AMINOCARBONYL)-1-METHYL-1H-PYRAZOL-4-YL]-4-CHLORO-1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOXAMIDE apart is its combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C11H13ClN6O2

Molecular Weight

296.71 g/mol

IUPAC Name

N-(3-carbamoyl-1-methylpyrazol-4-yl)-4-chloro-2,5-dimethylpyrazole-3-carboxamide

InChI

InChI=1S/C11H13ClN6O2/c1-5-7(12)9(18(3)15-5)11(20)14-6-4-17(2)16-8(6)10(13)19/h4H,1-3H3,(H2,13,19)(H,14,20)

InChI Key

KVQCSLYATHOSQM-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1Cl)C(=O)NC2=CN(N=C2C(=O)N)C)C

Origin of Product

United States

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